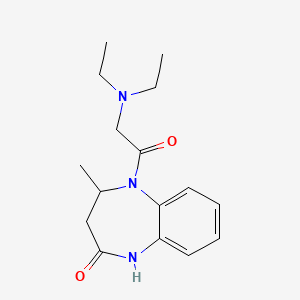
5-(N,N-diethylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N,N-diethylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.17902698 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Characterization
Research on 1,4-benzodiazepines, including derivatives similar to the compound , involves innovative synthesis techniques and characterization methods. For instance, a study on the synthesis of saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions presents a new method for creating heterocyclic products, showcasing the compound's relevance in chemical synthesis and medicinal chemistry research (Neukom, Aquino, & Wolfe, 2011). Similarly, the synthesis and characterization of a closely related compound, involving crystal and molecular structure studies, highlight the ongoing efforts to understand the structural and electronic properties of benzodiazepine derivatives (Naveen et al., 2019).
Catalysis and Metal-Organic Frameworks (MOFs)
The application of metal-organic frameworks (MOFs) as catalytic systems for synthesizing 1,5-benzodiazepines from 1,2-phenylenediamine and ketones demonstrates the compound's significance in catalysis and material science. This research underscores the utility of MOFs in adjusting reaction rates and yields, providing a sustainable and efficient pathway for the synthesis of biologically active heterocycles (Timofeeva et al., 2017).
Anticonvulsant and Neuroprotective Properties
Benzodiazepine derivatives, including 1,4-benzodiazepin-5-ones, are explored for their potential anticonvulsant and neuroprotective properties. Research into novel annelated 2,3-benzodiazepine derivatives has identified compounds with potent noncompetitive AMPA receptor antagonistic activity, suggesting their application in treating neurological disorders (Gitto et al., 2003).
Antimicrobial Activity
The synthesis and in vitro antibacterial activity study of 1,5-benzodiazepin-2-one derivatives against various bacterial strains indicate the compound's potential in developing new antimicrobial agents. This research demonstrates the compound's role in addressing antibiotic resistance and expanding the arsenal of antimicrobial drugs (Chkirate et al., 2022).
Mecanismo De Acción
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . More research is needed to elucidate the exact mechanisms.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure and potential range of targets .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
Given the compound’s potential range of targets, it is likely to have diverse effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like HMS1619N17. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-(diethylamino)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-18(5-2)11-16(21)19-12(3)10-15(20)17-13-8-6-7-9-14(13)19/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNIDJNQDAWZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=O)NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)
![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)
![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)
![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)
![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)
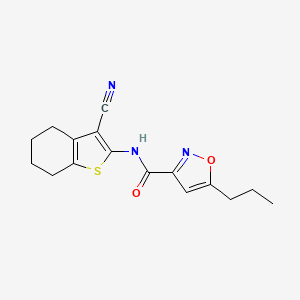
![2-[2-[(3-Hydroxypyrrolidin-3-yl)methylamino]ethyl]-6-phenylpyridazin-3-one](/img/structure/B5578729.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)
![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)
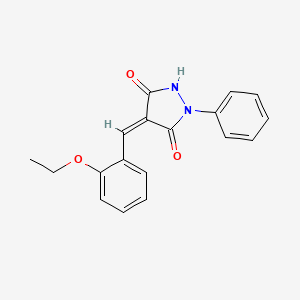
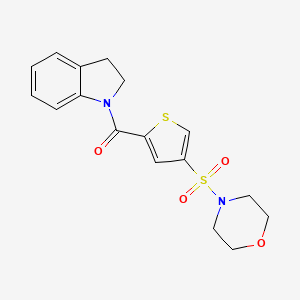
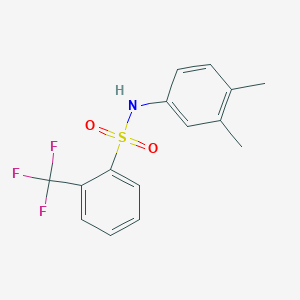
![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
